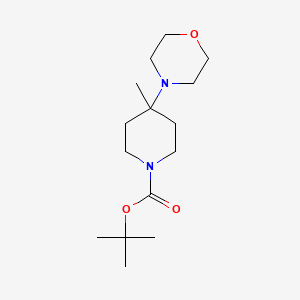
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, also known as tert-butyl 4-(4-morpholinylmethyl)-1-piperidinecarboxylate, is a compound with the molecular formula C15H28N2O3 . It is a solid substance that is stored in a refrigerator .
Molecular Structure Analysis
The molecular weight of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is 284.4 . The InChI code for this compound is 1S/C15H28N2O3/c1-15(2,3)20-14(18)17-6-4-13(5-7-17)12-16-8-10-19-11-9-16/h13H,4-12H2,1-3H3 .Physical And Chemical Properties Analysis
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine has a molecular weight of 284.4 . It is a solid substance that is stored in a refrigerator .Scientific Research Applications
Ruthenium-catalyzed Hydroamination
A study by Utsunomiya and Hartwig (2003) explores a ruthenium-catalyzed intermolecular, anti-Markovnikov hydroamination of vinylarenes, which includes the reaction of morpholine and piperidine derivatives. This method produced beta-phenethylamine products with high yield and regioselectivity, without enamine side products. This research demonstrates the utility of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in facilitating selective hydroamination reactions, contributing to synthetic chemistry and material science applications (Utsunomiya & Hartwig, 2003).
Synthesis of Derivatives
L. Qiong (2007) reported the synthesis of 1H-Imidazoquinoline derivatives, showcasing the versatility of morpholin-4-yl and piperidin-1-yl derivatives in synthesizing complex heterocyclic compounds. This research highlights the compound's role in creating new molecules with potential for further pharmacological evaluation (L. Qiong, 2007).
Coordination Chemistry of Copper (II)
Majumder et al. (2016) discussed the synthesis of N,N,O-donor Schiff-base ligands involving morpholine/piperidine/pyrrolidine derivatives, highlighting their influence on the coordination chemistry of Cu(II). This research provides insights into the structural and magnetic properties of the resulting complexes, demonstrating the potential of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in the field of coordination chemistry (Majumder et al., 2016).
Organic Synthesis and Mechanistic Studies
Bernasconi et al. (2007) presented a spectroscopic and kinetic study on the reaction of methyl beta-methylthio-alpha-nitrocinnamate with morpholine and piperidine, providing valuable mechanistic insights into SNV reactions. This study exemplifies the role of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in detailed organic reaction studies and the development of new synthetic methodologies (Bernasconi et al., 2007).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The compound’s pharmacokinetic profile suggests that it has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 3.45 (iLOGP) and 1.87 (Consensus Log Po/w) . These properties may impact the compound’s bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, factors such as pH, temperature, and the presence of
properties
IUPAC Name |
tert-butyl 4-methyl-4-morpholin-4-ylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)16-7-5-15(4,6-8-16)17-9-11-19-12-10-17/h5-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDZOXHJFQEDTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460626 |
Source


|
| Record name | tert-Butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine | |
CAS RN |
864369-95-9 |
Source


|
| Record name | tert-Butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)


![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)








